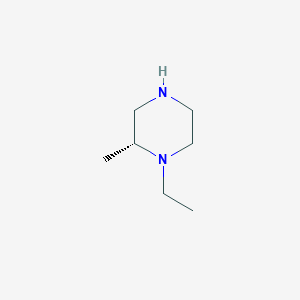

(R)-1-Ethyl-2-methyl-piperazine

Description

Significance of Chiral Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the structural core of a vast array of biologically active molecules, including vitamins, alkaloids, and pharmaceuticals. nih.govresearchgate.net The introduction of chirality—the "handedness" of a molecule—into these structures dramatically expands their chemical space and biological potential. Chirality is a fundamental aspect of drug-target interactions, as biological systems like enzymes and receptors are themselves chiral. nih.gov Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov This has led to a surge in the development of asymmetric synthesis methods to produce enantiomerically pure nitrogen heterocyles, which are crucial for the development of safer and more effective drugs. nih.gov The structural and functional diversity of these compounds, stemming from the presence and nature of the heteroatom, optimizes them for a wide range of applications in medicinal chemistry, materials science, and catalysis. elsevierpure.com

The Piperazine (B1678402) Scaffold: A Fundamental Motif in Organic Synthesis and Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This designation stems from its frequent appearance in a multitude of biologically active compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. researchgate.net The flexible core structure of piperazine allows for the strategic introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets and often improving the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. tandfonline.com Its versatility and synthetic accessibility have made the piperazine motif a cornerstone in the design and synthesis of new bioactive compounds. researchgate.net

The Enantiomeric Purity Imperative in Piperazine Chemistry, with Specific Reference to (R)-1-Ethyl-2-methyl-piperazine

The synthesis of chiral piperazines with high enantiomeric purity is a significant challenge and a critical requirement in modern drug discovery. nih.gov The presence of a stereocenter in a piperazine derivative necessitates the separation of its enantiomers to evaluate their individual biological activities. The use of a single, active enantiomer can lead to a superior therapeutic index, reducing side effects and improving efficacy. nih.gov

This compound is a chiral piperazine derivative that exemplifies the importance of enantiomeric purity. The "R" designation refers to the specific spatial arrangement of the substituents around the chiral center at the second carbon atom of the piperazine ring. The presence of both an ethyl group on one nitrogen and a methyl group on the chiral carbon introduces distinct steric and electronic features.

The enantiomeric purity of chiral compounds is a critical parameter, and various analytical techniques are employed to determine it. libretexts.orglibretexts.org For chiral amines like this compound, methods such as gas chromatography on chiral stationary phases or NMR spectroscopy with chiral solvating agents are utilized to separate and quantify the enantiomers. libretexts.org While amines with three different substituents are chiral, they can undergo a rapid process called pyramidal or nitrogen inversion, which can lead to a racemic mixture. libretexts.org However, in the case of substituted piperazines, the ring structure can influence this inversion barrier.

The synthesis of enantiomerically pure piperazines can be achieved through various strategies, including the use of chiral starting materials, asymmetric catalysis, and chiral resolution. acs.orgrsc.orgrsc.org For instance, methods have been developed for the asymmetric hydrogenation of pyrazines to produce chiral piperazines with high enantiomeric excess. acs.orgacs.org The precise control of stereochemistry is paramount to unlocking the full potential of chiral piperazines like this compound in the development of advanced materials and therapeutics.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| CAS Number | 1187931-30-1 |

| Synonym | (2R)-1-Ethyl-2-methylpiperazine |

| SMILES | CCN1CCNC[C@H]1C |

| Topological Polar Surface Area (TPSA) | 15.27 Ų |

| logP | 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Data sourced from chemscene.com |

Properties

IUPAC Name |

(2R)-1-ethyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCOBIDAJNERRN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCNC[C@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304419 | |

| Record name | (2R)-1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-30-1 | |

| Record name | (2R)-1-Ethyl-2-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of R 1 Ethyl 2 Methyl Piperazine and Other Chiral Piperazine Derivatives in Chemical Research

(R)-1-Ethyl-2-methyl-piperazine as a Chiral Building Block in the Synthesis of Complex Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, transferring their stereochemical information to the final product. nih.govportico.org While this compound (CAS No: 1187931-30-1) is a known compound, specific examples of its application as a chiral building block in the synthesis of complex molecules are not extensively documented in readily available scientific literature. chemscene.comjwpharmlab.com However, the utility of closely related C-alkylated chiral piperazines is well-established and serves to illustrate the potential of this entire class of compounds.

The synthesis of C-substituted piperazines is a significant challenge, as the functionalization of the carbon atoms can be difficult compared to the more straightforward modification of the nitrogen atoms. nih.govacs.org Despite this, a number of methods have been developed to produce these valuable chiral synthons. These methods often start from chiral amino acids or employ asymmetric synthesis strategies to install stereocenters with high control. rsc.org For instance, enantiopure 2,3-disubstituted piperazines can be synthesized from optically pure 1,2-diamines in a multi-step sequence. rsc.org Similarly, methods for creating 2,5- and 2,6-disubstituted piperazines, in both cis and trans configurations, have been reported, often starting from chiral amino alcohols. rsc.org

These enantiopure C-substituted piperazines are invaluable in drug discovery. The defined three-dimensional arrangement of substituents on the piperazine (B1678402) core allows for precise interactions with biological targets. The lack of structural diversity on the carbon framework of piperazine rings in current drugs represents a significant, untapped potential for expanding into new chemical space to improve molecular recognition. rsc.orgnih.gov The development of synthetic routes to access building blocks like this compound and its analogues is therefore a key goal for chemists aiming to create the next generation of stereochemically complex drugs. rsc.orgrsc.org

Enantiopure Piperazines as Ligands and Organocatalysts in Asymmetric Transformations

Beyond their role as structural components of a final molecule, enantiopure piperazines are powerful tools for creating other chiral molecules through asymmetric catalysis. They can function either as chiral ligands that coordinate to a metal catalyst or as metal-free organocatalysts.

As chiral ligands, piperazine derivatives modify the environment around a metal center, influencing the stereochemical outcome of a reaction. pnas.org For example, piperazine-based ligands have been successfully employed in palladium-catalyzed reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The modular nature of the piperazine scaffold allows for systematic tuning of steric and electronic properties to optimize reactivity and enantioselectivity for a specific transformation. pnas.org

In the realm of organocatalysis, which avoids the use of metals, chiral piperazines have also proven effective. They can act as bases or form key intermediates to facilitate stereoselective reactions. A prominent example is the aza-Michael addition, a reaction that forms a carbon-nitrogen bond. ntu.edu.sgrsc.org Chiral piperazine-derived catalysts have been shown to promote the addition of nucleophiles to α,β-unsaturated compounds with high diastereoselectivity and enantioselectivity. nih.gov This approach provides a direct route to valuable chiral building blocks and complex nitrogen-containing heterocycles.

Below is a table summarizing research findings on the use of chiral piperazine derivatives in asymmetric catalysis.

| Reaction Type | Catalyst/Ligand System | Substrate Example | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(0) with DPEphos ligand, using a piperazine nucleophile | Propargyl carbonate and N-tosyl-1,2-diaminopropane | Chiral substituted piperazine | Reaction proceeds in excellent yield (98%) with good regioselectivity (4:1). | acs.org |

| Asymmetric Michael Addition | (R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea derivative | Isobutyraldehyde and N-phenylmaleimide | Substituted succinimide (B58015) with a quaternary center | Achieved ≥97% yield and 99% enantiomeric excess (ee) with low catalyst loading in water. | nih.gov |

| Iridium-Catalyzed [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Imines with a “CH=N—CH₂” motif | C-substituted piperazine | A 100% atom-economic process with excellent regio- and diastereoselective control. | nih.govacs.org |

| Asymmetric Lithiation-Trapping | s-BuLi/(-)-sparteine (B7772259) with an N-Boc-N'-alkylpiperazine | Various electrophiles (e.g., MeI, TMSCl) | Enantiopure α-substituted piperazines | Provides direct access to enantiopure C-functionalized piperazines; showcased in a synthesis toward the drug Indinavir. | acs.orgnih.gov |

Rational Design of Chiral Piperazine Scaffolds for Exploration of Stereochemically Defined Chemical Space

The rational design of new molecules is a cornerstone of modern drug discovery and materials science. nih.gov This process involves moving beyond serendipity and using a deep understanding of structure-property relationships to create molecules with specific, targeted functions. researchgate.net Chiral piperazines are an excellent subject for rational design due to their status as a privileged scaffold and their conformational properties. nih.govresearchgate.netpageplace.de

A key concept in rational design is the exploration of "chemical space," the vast multidimensional space of all possible molecules. nih.govcapes.gov.brchimia.ch Since it is impossible to synthesize and test every conceivable molecule, chemists devise strategies to explore promising regions of this space efficiently. nih.gov For chiral piperazines, this involves the rational design of synthetic libraries where the stereochemistry and substitution patterns are systematically varied. This approach, often called diversity-oriented synthesis, aims to generate a wide range of three-dimensional structures to screen for new biological activities. nih.gov

Computational chemistry and machine learning have become indispensable tools in this process. chimia.chacs.orgacs.org

Database Searching: Programs can screen large structural databases to identify existing molecular frameworks that can be adapted into new chiral ligands or scaffolds. nih.gov

Transition State Modeling: For catalytic applications, chemists can computationally model the transition states of reactions to understand how a chiral ligand controls stereochemistry. This knowledge allows for the in silico design of new, more effective ligands before they are ever synthesized in the lab. acs.orgacs.orgnih.gov

Property Prediction: Machine learning algorithms can be trained on existing data to predict the properties of novel, un-synthesized molecules, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.netchimia.ch

By combining these computational approaches with advanced synthetic methods, researchers can rationally design and construct novel chiral piperazine scaffolds. This allows for a more efficient and targeted exploration of stereochemically defined chemical space, accelerating the discovery of new catalysts, materials, and therapeutic agents. acs.org

Stereochemical and Conformational Analysis in Chiral Piperazine Systems

Conformational Preferences of Substituted Piperazine (B1678402) Rings, including Twist-Boat Conformations

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations to minimize steric and torsional strain. The most thermodynamically favorable and thus most common conformation is the chair form. nih.gov However, other conformations, such as the twist-boat, boat, and half-chair, are also possible. nih.gov The chair conformation is generally the most stable, followed by the twist-boat. nih.gov

The presence of substituents on the nitrogen and carbon atoms of the piperazine ring significantly influences the equilibrium between these conformations. For 1-acyl or 1-aryl 2-substituted piperazines, a notable preference for the 2-substituent to occupy the axial position has been observed. nih.gov This preference is dictated by a pseudoallylic strain that arises from the partial double-bond character of the N-acyl or N-aryl bond, which increases the planarity at the nitrogen atom. nih.gov

While the chair form is often predominant, the twist-boat conformation can be the preferred structure in certain substituted piperazines. For instance, in a modular synthesis of a 2,6-disubstituted piperazine, single-crystal X-ray diffraction revealed that the piperazine ring adopted a twist-boat conformation rather than the expected chair form. rsc.org Although the twist-boat conformation is generally less favorable than the chair by approximately 1.5 kcal/mol nih.gov, its adoption in specific molecules highlights that substituent effects can overcome this energy difference. Furthermore, external factors such as complexation with metal ions can also compel the piperazine ring to adopt a boat conformation to satisfy the structural requirements for coordination. nih.gov

| Conformation | Relative Stability | Key Characteristics |

|---|---|---|

| Chair | Most stable | Minimizes torsional and steric strain; substituents can be axial or equatorial. |

| Twist-Boat | Less stable than Chair | More flexible than the chair; observed in certain substituted systems. rsc.org |

| Boat | Less stable than Twist-Boat | High energy due to eclipsing interactions and flagpole steric hindrance. Can be induced by metal chelation. nih.gov |

| Half-Chair | Least stable | An intermediate conformation during ring inversion. |

Principles of Diastereocontrol and Enantioselectivity in Piperazine Synthesis

The synthesis of a specific stereoisomer of a chiral piperazine like (R)-1-Ethyl-2-methyl-piperazine requires precise control over the formation of its stereocenters. This is achieved through synthetic strategies that govern diastereoselectivity (controlling the relative configuration of multiple stereocenters) and enantioselectivity (favoring the formation of one enantiomer over its mirror image).

Various methods have been developed for the asymmetric synthesis of carbon-substituted piperazines. One common approach involves using chiral starting materials from the "chiral pool." For example, the proteinogenic amino acid (S)-serine has been used as a precursor to synthesize a series of chiral nonracemic (piperazin-2-yl)methanols. nih.gov A key step in this synthesis involves the reaction of a chloroacetamide with primary amines, which yields diastereomeric bicyclic piperazinediones (cis and trans), demonstrating diastereocontrol. nih.gov

Catalytic asymmetric synthesis offers a powerful alternative for creating chiral piperazines with high enantiopurity.

Asymmetric Hydrogenation : A palladium-catalyzed asymmetric hydrogenation of pyrazines that contain a tautomeric hydroxyl group has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can then be converted into the desired chiral piperazines. rsc.org

Organocatalysis : An organocatalytic approach has been developed for the enantioselective synthesis of C2-functionalized piperazines, providing a versatile method for accessing these chiral scaffolds. nih.gov

Asymmetric Allylic Alkylation : The palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edu

| Strategy | Description | Key Outcome |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral molecules (e.g., amino acids) as starting materials. nih.gov | Diastereocontrol (e.g., formation of cis/trans isomers). nih.gov |

| Catalytic Asymmetric Hydrogenation | Uses a chiral palladium catalyst to hydrogenate a pyrazine (B50134) precursor. rsc.org | High enantioselectivity and diastereoselectivity. rsc.org |

| Catalytic Asymmetric Alkylation | Employs a palladium catalyst with chiral ligands to form new carbon-carbon bonds at the α-position. caltech.edu | Access to enantioenriched α-tertiary piperazines. caltech.edu |

| Organocatalysis | Uses small chiral organic molecules as catalysts for enantioselective transformations. nih.gov | High enantiomeric excess in C2-functionalized piperazines. nih.gov |

The Impact of Stereoisomerism on Molecular Recognition in Research Contexts

The specific three-dimensional arrangement of atoms in a chiral molecule is paramount for its interaction with other chiral entities, a principle known as molecular recognition. This is particularly evident in pharmacology, where the stereochemistry of a drug molecule often dictates its binding affinity and selectivity for a biological target, such as a receptor or enzyme.

The stereochemistry of substituted piperazines has been shown to be a critical factor in their biological activity. Studies focusing on methyl-substituted piperazines have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes.

A novel series of 2-(R)-methyl-substituted piperazines were identified as potent and selective ligands for the M(2) muscarinic receptor, showing over 100-fold selectivity against the M(1) receptor. nih.gov This highlights the importance of the (R)-configuration at the 2-position, a key feature of the title compound.

In another study, the impact of methyl substitution on the piperazine ring of phenylpiperazine compounds was evaluated for activity at nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov It was found that introducing a methyl group at the C2 position had selective effects on receptor activity, and the separated (R) and (S) stereoisomers exhibited distinct activity profiles. nih.govnih.gov

| Piperazine Derivative Class | Stereochemical Feature | Observed Effect on Molecular Recognition |

|---|---|---|

| 2-Methyl-substituted piperazines | (R)-configuration at C2 | Potent and selective binding to the M(2) muscarinic receptor over the M(1) subtype. nih.gov |

| Methyl-substituted phenylpiperazines | (R) vs. (S) isomers at C2 | Distinct and selective effects on activity at α7 and α9 nicotinic acetylcholine receptors. nih.govnih.gov |

| 1-Aryl-2-substituted piperazines | Axial conformation of C2 substituent | Creates a specific 3D orientation of nitrogen atoms that mimics nicotine, enabling receptor binding. nih.gov |

| Piperazine vs. Piperidine core | Presence of N4 nitrogen | Significant alteration of binding affinity for sigma-1 (σ₁) receptors, linked to changes in protonation state. nih.gov |

Analytical Methodologies for Stereochemically Defined Piperazines in Academic Research

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For chiral amines like (R)-1-Ethyl-2-methyl-piperazine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective.

The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. An amine additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica support. Detection is commonly performed using a UV detector, although the low chromophoricity of simple alkyl-substituted piperazines may necessitate derivatization or the use of more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (MS). hakon-art.com

Table 1: Illustrative Chiral HPLC Method for the Enantiomeric Separation of 1-Ethyl-2-methyl-piperazine

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (if derivatized) or MS |

| Injection Volume | 10 µL |

| Expected Rt (S)-enantiomer | ~ 8.5 min |

| Expected Rt (R)-enantiomer | ~ 10.2 min |

Chiral Gas Chromatography (GC)

For volatile and thermally stable chiral compounds, chiral Gas Chromatography (GC) offers high resolution and sensitivity. chromatographyonline.com The separation of enantiomers is performed using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz These cyclodextrin-based phases, such as permethylated beta-cyclodextrin, create a chiral environment within the column, leading to differential partitioning of the enantiomers and thus enabling their separation. gcms.cz

Given the polarity of the amine groups in piperazines, derivatization may sometimes be employed to enhance volatility and improve chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can yield derivatives with excellent properties for GC analysis. A flame ionization detector (FID) is typically used for quantification due to its general applicability to organic compounds. researchgate.net

Table 2: Representative Chiral GC Method for this compound Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 80 °C (hold 1 min), then ramp to 180 °C at 5 °C/min |

| Injector Temp. | 250 °C |

| Detector Temp. (FID) | 280 °C |

| Injection | 1 µL, Split ratio 50:1 |

| Analyte Form | As is or after derivatization with TFAA |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, in the solid state. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To determine the absolute configuration of a light-atom molecule like this compound, the Friedel's law violation must be measurable. This is typically achieved by co-crystallizing the chiral amine with a chiral carboxylic acid of a known absolute configuration, forming a diastereomeric salt. The known configuration of the co-former then allows for the unambiguous assignment of the configuration of the piperazine (B1678402) derivative. Alternatively, if a heavy atom (e.g., bromine or heavier) is present in the crystal, the anomalous dispersion effect can be used to determine the absolute configuration directly.

The successful application of this method is contingent on the ability to grow a high-quality single crystal suitable for X-ray diffraction analysis.

Table 4: Representative Crystallographic Data for a Diastereomeric Salt of this compound

| Parameter | Value |

| Compound | (R)-1-Ethyl-2-methyl-piperazinium (R,R)-tartrate |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 12.3 Å, c = 18.5 Å |

| Flack Parameter | 0.05(3) |

| Conclusion | The low value of the Flack parameter confirms the assigned (R) configuration of the piperazine cation. |

Future Research Directions and Emerging Trends in Chiral Piperazine Chemistry

Development of Novel and Highly Efficient Enantioselective Synthetic Routes

A primary focus of future research will be the development of more efficient and practical methods for the synthesis of enantiomerically pure C-substituted piperazines like (R)-1-Ethyl-2-methyl-piperazine. rsc.org Current strategies often rely on the use of chiral auxiliaries derived from the chiral pool, such as amino acids, which can involve lengthy synthetic sequences. nih.govrsc.org

Future efforts will likely concentrate on catalytic asymmetric methods that can directly generate the desired stereochemistry with high enantioselectivity. nih.govrsc.org This includes the development of novel chiral catalysts for reactions such as the asymmetric hydrogenation of pyrazines or their derivatives. rsc.orgacs.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones, which can be converted to the corresponding chiral piperazines without loss of optical purity. rsc.org

Furthermore, there is a need to expand the substrate scope of existing methods to allow for the synthesis of a wider variety of C-substituted piperazines with diverse substitution patterns. rsc.org Research into scalable and cost-effective synthetic routes will also be crucial for the industrial application of these compounds. rsc.orggoogle.com A report on the photocatalytic synthesis of 2-methylpiperazine (B152721) highlights a novel and environmentally friendly approach that could be adapted for chiral syntheses in the future. iitm.ac.in

Exploration of New Catalytic Systems for Stereoselective Piperazine (B1678402) Functionalization

Beyond the synthesis of the chiral piperazine core, the stereoselective functionalization of pre-existing piperazine rings is a significant area for future exploration. The development of new catalytic systems that can selectively functionalize C-H bonds in a stereoselective manner would be a major breakthrough. nih.gov

Researchers are exploring various catalytic approaches, including those based on transition metals like palladium and copper, to achieve site-selective and stereoselective C-H functionalization. nih.govthieme-connect.com The use of chiral ligands is central to this endeavor, with the design of novel C2-symmetric and non-symmetrical ligands being an active area of investigation. acs.orgnih.gov These ligands can coordinate to a metal center and create a chiral environment that directs the functionalization to a specific position with a specific stereochemistry. nih.gov

The application of photoredox catalysis in conjunction with chiral catalysts is another promising trend. rsc.org This approach can enable the activation of otherwise unreactive C-H bonds under mild conditions, opening up new avenues for the late-stage functionalization of complex piperazine-containing molecules.

Computational Chemistry and Molecular Modeling for Predictive Stereoselectivity and Conformational Analysis

Computational chemistry and molecular modeling are becoming indispensable tools in the study of chiral piperazines. nih.gov These methods can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of catalytic reactions, and analyze the conformational preferences of chiral piperazines. nih.gov

For instance, molecular docking and molecular dynamics simulations can be used to understand how chiral piperazines bind to biological targets, which is crucial for the design of new drugs. nih.gov Conformational analysis can reveal the preferred three-dimensional structure of a molecule, which can significantly influence its reactivity and biological activity. nih.govmuni.cz A study on 2-substituted piperazines demonstrated that the axial conformation is often preferred and can be stabilized by intramolecular hydrogen bonding. nih.gov

Future research will likely see an increased integration of computational methods with experimental work. This synergy will allow for a more rational design of chiral catalysts and a deeper understanding of the factors that govern stereoselectivity in piperazine synthesis and functionalization.

Expansion of Chiral Piperazine Utility beyond Traditional Applications in Organic Chemistry

While the primary application of chiral piperazines has been in medicinal chemistry, there is a growing interest in exploring their utility in other fields. rsc.orgnih.gov The unique structural and electronic properties of chiral piperazines make them attractive candidates for applications in materials science and asymmetric catalysis.

In materials science, chiral piperazines can be incorporated into polymers and macrocycles to create new materials with interesting chiroptical and recognition properties. nih.govyoutube.com For example, the synthesis of macrocycles containing piperazine units has been reported, and these structures can form chiral complexes with metal ions. nih.gov The development of chiral perovskites and other chiral materials for applications in electronics and solar energy highlights the potential for chiral molecules in advanced materials. youtube.com

In the realm of asymmetric catalysis, chiral piperazines themselves can act as chiral ligands for metal-catalyzed reactions. nih.govrsc.org Their bidentate nature allows them to coordinate to a metal center and induce chirality in the products of the reaction. acs.org The development of novel chiral piperazine-based ligands could lead to new and more efficient catalysts for a variety of asymmetric transformations. youtube.comnih.gov The use of 1-methylpiperazine (B117243) in the preparation of resin-anchored chiral catalysts is an early example of this potential. chemicalbook.com

The exploration of chiral piperazines as building blocks for the construction of C-N axially chiral scaffolds is another emerging area with potential applications in advanced materials and as ligands in organic synthesis. nih.gov

Q & A

How can the enantiomeric purity of (R)-1-Ethyl-2-methyl-piperazine be rigorously validated to ensure specificity in pharmacological studies?

Methodological Answer:

Enantiomeric purity is critical for chiral compounds like this compound, as stereochemistry directly impacts receptor binding and bioactivity. To validate purity:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with mobile phases optimized for resolution. Retention times and peak area ratios can confirm enantiomeric excess (e.g., >99%) .

- Circular Dichroism (CD) Spectroscopy : Compare CD spectra with a known (R)-enantiomer standard to detect impurities in the optical activity profile .

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the absolute configuration .

What advanced computational strategies are employed to predict the binding affinity and selectivity of this compound toward target receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound and receptor binding pockets. Focus on hydrogen bonding, hydrophobic contacts, and steric complementarity (e.g., MC4 receptor antagonism in evidence 17) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps and frontier molecular orbitals to predict reactivity and binding hotspots .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over nanosecond timescales to assess stability and conformational changes .

How are metabolic stability and hepatic clearance of this compound evaluated in vitro?

Methodological Answer:

- Liver Microsomal Assays : Incubate the compound with human or rodent liver microsomes (HLM/RLM) and NADPH. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance (Clint) .

- Cytochrome P450 Inhibition Screening : Assess competitive or mechanism-based inhibition (e.g., CYP2D6 inactivation studies in evidence 18) using fluorogenic substrates or LC-MS-based metabolite profiling .

- Reactive Metabolite Trapping : Use glutathione (GSH) or cyanide to trap electrophilic intermediates, followed by HR-MS for structural identification .

How can structural-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced potency?

Methodological Answer:

- Fragment-Based Design : Replace or modify substituents (e.g., ethyl or methyl groups) to balance lipophilicity and polar surface area. For example, fluorobenzyl groups in evidence 11 improved kinase inhibitor selectivity .

- Bioisosteric Replacement : Substitute the piperazine core with morpholine or piperidine rings while maintaining hydrogen-bonding capacity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., hydrogen bond acceptors/donors) using comparative SAR analysis of active/inactive analogs .

How are contradictory bioactivity data resolved when evaluating this compound across different assay systems?

Methodological Answer:

- Orthogonal Assay Validation : Replicate findings in multiple models (e.g., cell-free binding assays vs. cell-based functional assays) to rule out assay-specific artifacts .

- Species-Specific Profiling : Test activity in human vs. rodent receptors to address interspecies variability (e.g., NK1 receptor antagonism in evidence 12) .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .

What experimental designs are optimal for assessing the pharmacokinetic (PK) profile of this compound in preclinical models?

Methodological Answer:

- Cassette Dosing : Administer the compound alongside reference drugs in rodents to simultaneously evaluate absorption, distribution, metabolism, and excretion (ADME) .

- Tissue Distribution Studies : Use radiolabeled (e.g., <sup>14</sup>C) compound and autoradiography to quantify organ-specific accumulation .

- Plasma Protein Binding Assays : Employ equilibrium dialysis or ultrafiltration to measure free fraction (% unbound), critical for correlating in vitro potency with in vivo efficacy .

How is the role of this compound in modulating enzyme kinetics quantitatively characterized?

Methodological Answer:

- Steady-State Kinetics : Measure substrate turnover rates (Vmax, Km) in the presence of varying inhibitor concentrations to determine Ki values (e.g., CO2 absorption studies in evidence 13) .

- Time-Dependent Inactivation : Pre-incubate the compound with the enzyme (e.g., CYP2D6) and quantify residual activity over time to calculate kinact and KI .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) to elucidate inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.